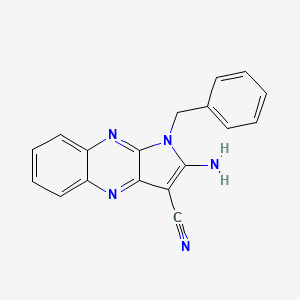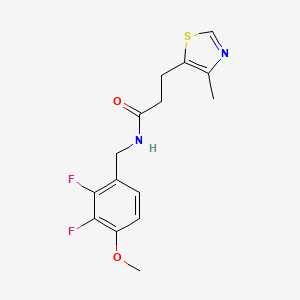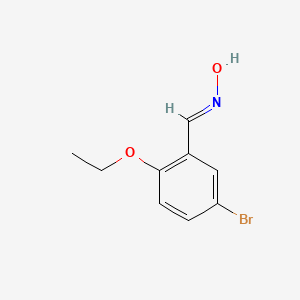
MFCD00375942
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD00375942 is a useful research compound. Its molecular formula is C18H13N5 and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is 299.11709544 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for DNA Detection
The research into benzimidazo[1,2-a]quinolines, closely related to 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, has led to the development of novel fluorescent probes for DNA detection. This advancement comes from the synthesis of novel compounds substituted with various nuclei, characterized by spectroscopic techniques and crystal structure determination. These compounds exhibit enhanced fluorescence emission intensity in the presence of ct-DNA, indicating potential applications as DNA-specific fluorescent probes (Perin et al., 2011).
Insecticidal Potential
In a study focusing on novel quinoxaline derivatives, an efficient method was established for designing compounds with significant insecticidal potential against Aphis craccivora. This work illustrates the potential of these compounds in agricultural applications, particularly in controlling harmful pests (Alanazi et al., 2022).
Electrochromic Properties
Another research avenue explored the synthesis and electrochromic properties of conducting copolymers derived from quinoxaline compounds. These materials show potential for application in electrochromic devices, highlighting the versatility of quinoxaline derivatives in electronic and photonic technologies (Beyazyildirim et al., 2006).
Antimicrobial Evaluation
The antimicrobial evaluation of novel indolizine, pyrrolo[1,2-a]quinoline, and dihydrothiophene derivatives, derived from nitrogen ylides, has shown promising results. This research underscores the potential of quinoxaline derivatives in developing new antimicrobial agents, which could lead to novel treatments for infectious diseases (Gomha & Dawood, 2014).
Photovoltaic Applications
The photovoltaic properties of quinoxaline derivatives have been explored, with particular attention to their applications in organic–inorganic photodiode fabrication. This research indicates the potential of quinoxaline derivatives in enhancing the performance of photovoltaic devices, contributing to the development of renewable energy technologies (Zeyada et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-1-benzylpyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5/c19-10-13-16-18(22-15-9-5-4-8-14(15)21-16)23(17(13)20)11-12-6-2-1-3-7-12/h1-9H,11,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIOGYUSBYURCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5603826.png)
![ethyl N-[10-[3-(dimethylamino)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride](/img/structure/B5603842.png)
![{1-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5603848.png)
![methyl 4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5603854.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyridazine](/img/structure/B5603860.png)




![(2Z)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5603897.png)
![2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5603898.png)
![({4-ethyl-5-[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603907.png)
![4-methyl-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-phenylpyrimidine](/img/structure/B5603918.png)

